
Strontium;2,3-dihydroxybutanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Strontium;2,3-dihydroxybutanedioate, also known as strontium tartrate, is a chemical compound that consists of strontium ions and 2,3-dihydroxybutanedioate ions. The 2,3-dihydroxybutanedioate ion is derived from tartaric acid, a naturally occurring organic acid found in many plants, particularly grapes. Strontium tartrate is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
Strontium tartrate can be synthesized through a reaction between strontium salts and tartaric acid. One common method involves mixing strontium nitrate (Sr(NO₃)₂) with tartaric acid (C₄H₆O₆) in an aqueous solution. The reaction proceeds as follows:
Sr(NO3)2+C4H6O6→Sr(C4H4O6)+2HNO3
The resulting strontium tartrate precipitates out of the solution and can be collected by filtration and dried.
Industrial Production Methods
In industrial settings, strontium tartrate is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and filtration systems helps in the efficient production of strontium tartrate.
化学反应分析
Types of Reactions
Strontium tartrate undergoes various chemical reactions, including:
Oxidation: Strontium tartrate can be oxidized to form strontium carbonate and carbon dioxide.
Reduction: It can be reduced to form strontium and other organic compounds.
Substitution: Strontium ions in the compound can be substituted with other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reactions with other metal salts can lead to the substitution of strontium ions.
Major Products Formed
Oxidation: Strontium carbonate (SrCO₃) and carbon dioxide (CO₂).
Reduction: Strontium metal and various organic compounds.
Substitution: Compounds with different metal ions replacing strontium.
科学研究应用
Strontium tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for other strontium compounds.
Biology: Studied for its role in biological systems, particularly in bone metabolism.
Medicine: Investigated for its potential use in treating osteoporosis and other bone-related conditions.
Industry: Used in the production of ceramics, glass, and other materials.
作用机制
The mechanism of action of strontium tartrate involves its interaction with biological systems, particularly bone tissue. Strontium ions are known to promote bone formation by stimulating osteoblast activity and inhibiting osteoclast activity. This dual action helps in increasing bone density and strength, making it a potential treatment for osteoporosis.
相似化合物的比较
Similar Compounds
Calcium tartrate: Similar in structure but contains calcium ions instead of strontium.
Magnesium tartrate: Contains magnesium ions and has similar applications in biology and medicine.
Uniqueness
Strontium tartrate is unique due to its specific interaction with bone tissue, making it particularly effective in promoting bone health. Its dual action on osteoblasts and osteoclasts sets it apart from other similar compounds.
属性
分子式 |
C4H4O6Sr |
|---|---|
分子量 |
235.69 g/mol |
IUPAC 名称 |
strontium;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Sr/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |
InChI 键 |
IUMOPUXDPFMEMV-UHFFFAOYSA-L |
规范 SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sr+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline](/img/structure/B13787799.png)
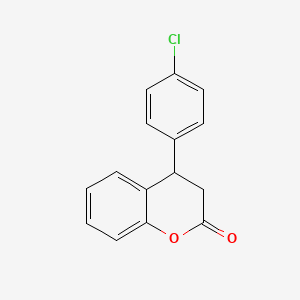


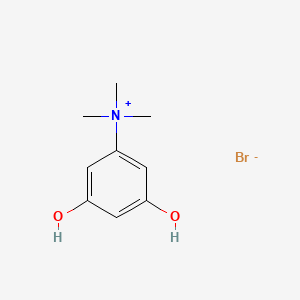

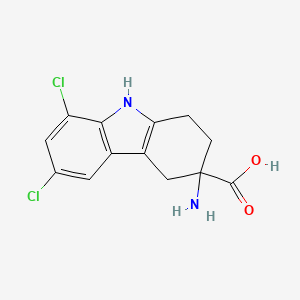

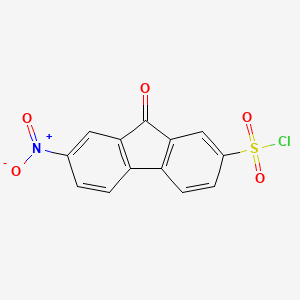
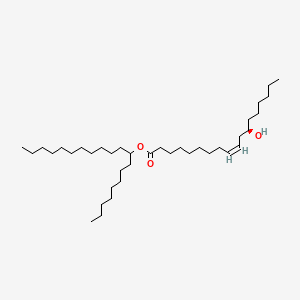
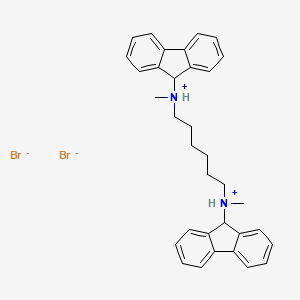
![1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B13787869.png)
![Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate](/img/structure/B13787870.png)

